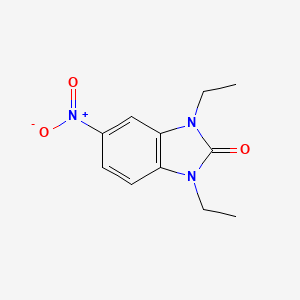

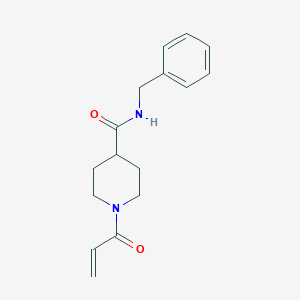

![molecular formula C21H18FN5O5S B3010065 N-(2-(2-(3-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-4,5-二甲氧基-2-硝基苯甲酰胺 CAS No. 897612-61-2](/img/structure/B3010065.png)

N-(2-(2-(3-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-4,5-二甲氧基-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiazolo[3,2-b][1,2,4]triazole core, a fluorophenyl group, and a nitrobenzamide moiety. These structural features are reminiscent of compounds that have been studied for their potential as enzyme inhibitors and antitumor agents, as well as for their anti-inflammatory and analgesic properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the thiazole or triazole ring followed by the introduction of various substituents that contribute to the compound's biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring and subsequent attachment of a benzenesulfonamide group . Similarly, the synthesis of 2-phenylbenzothiazoles for antitumor activity involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate fluorophenyl and nitrobenzamide substituents.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system that can contribute to the compound's binding affinity to biological targets. The presence of a 3-fluorophenyl group could influence the molecule's electronic distribution and steric properties, potentially enhancing its interaction with enzymes or receptors. The dimethoxy nitrobenzamide portion of the molecule could also play a role in its biological activity, as nitro groups are often involved in redox reactions and the methoxy groups could affect the compound's solubility and membrane permeability.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to participate in various chemical reactions. For example, nitration of benzothiazoles can lead to the formation of nitrobenzothiazoles, which can be further modified . The thiazole and triazole rings can also undergo reactions such as cyclization and substitution, which are key steps in the synthesis of complex molecules like the one under discussion . The reactivity of the nitro group and the potential for intramolecular interactions within the compound could be explored to further modify its structure and enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of electronegative fluorine and nitro groups could affect the compound's acidity and electronic properties. The dimethoxy groups could impact its solubility in organic solvents and possibly in aqueous media, which is important for its bioavailability. The overall lipophilicity of the molecule, dictated by the balance of hydrophobic and hydrophilic groups, would be a key determinant of its ability to cross cell membranes and reach its biological targets.

科学研究应用

抗惊厥潜力

研究表明,1,3,4-噻二唑的衍生物,如 N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰胺,表现出很高的抗惊厥活性。这在戊四唑模型中表现得尤为明显,显示出比经典药物“Depakin”更高的有效性 (I. Sych 等,2018)。

抗真菌和凋亡作用

与所讨论分子结构相似的三唑-恶二唑化合物已被合成,并显示出对各种念珠菌属具有有效的抗真菌和凋亡活性。具体而言,已证实该化合物通过流式细胞术的 Annexin V-PI 对念珠菌具有凋亡作用 (B. Çavușoğlu、L. Yurttaş、Z. Cantürk,2018)。

抗菌活性

一些研究集中在合成和评估噻唑并[3,2-b][1,2,4]三唑衍生物的抗菌特性。这些化合物已针对各种细菌和酵母菌株进行了测试,显示出抑制微生物生长的显着活性 (Ștefania-Felicia Bărbuceanu 等,2015)。

抗炎和镇痛剂

一些噻唑并[3,2-b]-1,2,4-三唑衍生物已被合成并评估为抗炎和镇痛剂。这些用氟比洛芬取代的化合物显示出显着的镇痛和抗炎活性,而不会诱发胃损伤,表明它们作为更安全的治疗剂的潜力 (Emine Doğdaş 等,2007)。

抗癌潜力

已对噻唑并[3,2-b][1,2,4]三唑-6-酮进行合成和评估,以探索其作为抗癌剂的潜力。这些化合物对各种癌细胞系表现出显着的抗癌活性,包括肾癌、白血病、结肠癌、乳腺癌和黑色素瘤 (Roman Lesyk 等,2007)。

抗氧化特性

噻唑并[3,2-b]-1,2,4-三唑衍生物已被研究其抗氧化特性。具体而言,它们在预防乙醇诱导的肝脏和脑组织氧化应激方面的有效性已被记录在案,突出了它们在管理氧化应激相关疾病中的潜力 (G. Aktay 等,2005)。

作用机制

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors), and antitubercular agents .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a hybrid nucleus made by fusion of two pharmaceutically active moieties, ie, triazole and thiadiazine, can make specific interactions with different target receptors . This interaction could potentially alter the function of these targets, leading to the observed pharmacological effects.

Biochemical Pathways

Given the wide range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways are affected. These could potentially include pathways related to cell growth and proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation signaling (in the case of analgesic and anti-inflammatory activity), and various enzymatic pathways (in the case of enzyme inhibitory activity).

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have effects such as inhibition of cell growth (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activity), and inhibition of various enzymes (enzyme inhibitory activity).

安全和危害

属性

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O5S/c1-31-17-9-15(16(27(29)30)10-18(17)32-2)20(28)23-7-6-14-11-33-21-24-19(25-26(14)21)12-4-3-5-13(22)8-12/h3-5,8-11H,6-7H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSAWCJRBSVFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)

![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)